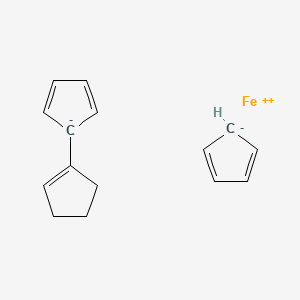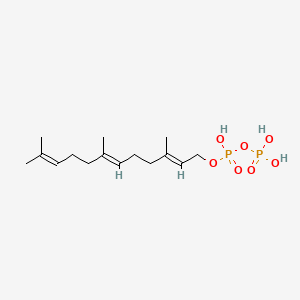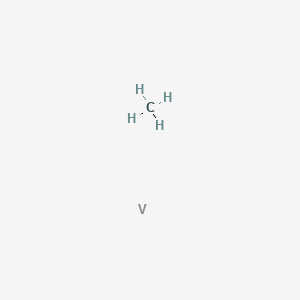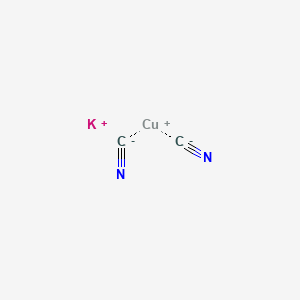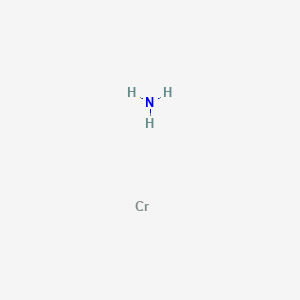
MAGNESIUM TITANATE
Vue d'ensemble
Description
Magnesium Titanate, denoted by its chemical formula MgTiO3, is a compound that belongs to the family of alkaline earth titanates . It is known for its unique properties and applications, including its use in the ceramic industry and in various electronic devices .
Synthesis Analysis
The synthesis of this compound results in a compound with a perovskite structure . There are several methods for synthesizing this compound:- Conventional Solid-State Reaction : In this method, magnesium oxide (MgO) and titanium dioxide (TiO2) are mixed and heated at high temperatures. The reaction results in the formation of this compound .
- Chemical Co-Precipitation : This method involves the addition of a precipitating agent to a solution containing the precursors (Mg and Ti ions). The precipitated mixture is then heated to produce the compound .
- Sol-Gel : This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase. Precursors are first dissolved in a solvent to form a sol. Upon removal of the solvent, the sol transitions to a gel, which is then heated to yield this compound .
Molecular Structure Analysis
The synthesis of this compound results in a compound with a perovskite structure . A perovskite is a special type of crystal structure that typically displays various interesting properties, including superconductivity, magnetoresistance, and ion conductivity .Chemical Reactions Analysis
The most common method for synthesizing this compound is the Conventional Solid-State Reaction. In this method, magnesium oxide (MgO) and titanium dioxide (TiO2) are mixed and heated at high temperatures. The reaction results in the formation of this compound .Physical And Chemical Properties Analysis
This compound exhibits unique properties, such as high dielectric constants and low losses, which make it particularly useful in the electronics industry . It is also known for its good mechanical properties, good thermal stability, and high thermal shock resistance .Applications De Recherche Scientifique
Dielectric Properties for Wireless Communication : Magnesium titanate is valued for its excellent dielectric properties, which are crucial in wireless communication systems. It's often studied for defect chemistry, Mg and O diffusion, and dopant incorporation, which are significant for enhancing its performance in such applications (Kuganathan et al., 2019).
Photocatalytic Activity in Dye Degradation : A study on magnesium ferrite-magnesium titanate (MgFe2O4–MgTiO3) nanocomposite demonstrated its effective use in the rapid photodegradation of toxic dyes under visible light, indicating its potential in environmental applications (Kiani et al., 2019).
Flame Retardant Polypropylene Composites : Surface-modified this compound is used in flame retardant polypropylene composites, enhancing their mechanical properties and flame retardancy, which is vital for safety in various industrial applications (Chen et al., 2009).
Medical Implant Applications : Magnesium-incorporated oxidized implants, like Mg titanate, have been evaluated for their stability and clinical outcomes, demonstrating their potential in biomedical applications, particularly in dental implants (Pang et al., 2014).
Microwave Dielectric Materials : this compound-based ceramics are widely used as dielectrics in resonators, filters for communication, capacitors, and radar systems operating at microwave frequencies. Their dielectric constant and properties can be manipulated for specific applications (Samyuktha et al., 2016).
Cold Sintered Ceramic Composites for Electronics : Research into cold sintering processes for this compound showcases its application in the efficient production of low loss dielectric ceramics used in resonators and capacitors (Santha et al., 2020).
Anode Material in Li-ion Batteries : this compound's potential as an anode material in rechargeable Li-ion batteries has been explored, indicating a new avenue for energy storage technologies (Pathirana et al., 2016).
Solar Reflectance and Polymer-Ceramic Composites : Surface-modified this compound particles have applications in solar reflectance materials and polymer-ceramic composites, enhancing their functional properties (Sun et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Magnesium Titanate has a wide range of applications, largely due to its electrical properties. It is commonly used in capacitors, as its high dielectric constant allows for a high capacitance in a smaller physical size . Recent research has been investigating the use of this compound in the field of environmental remediation, specifically for the photocatalytic degradation of organic pollutants . This opens up a promising new avenue for the practical application of this versatile compound .
Propriétés
IUPAC Name |
magnesium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSETZKVZGUWPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801340590 | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-30-3, 12032-35-8, 1312-99-8 | |
| Record name | Magnesium titanium oxide (MgTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium titanium oxide (MgTi2O5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dititanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



